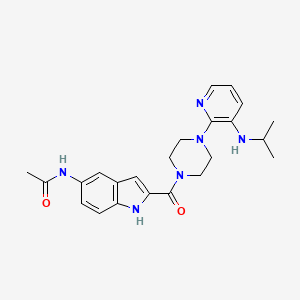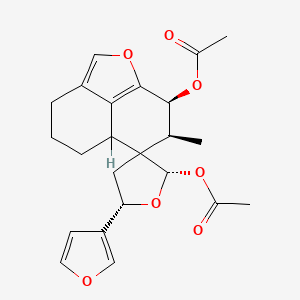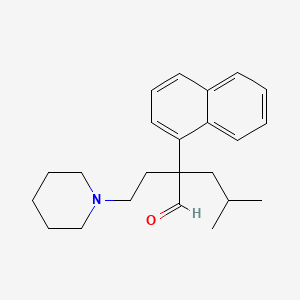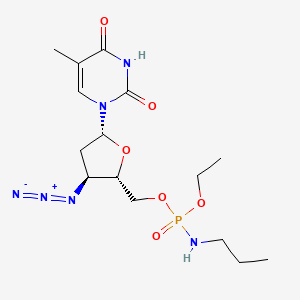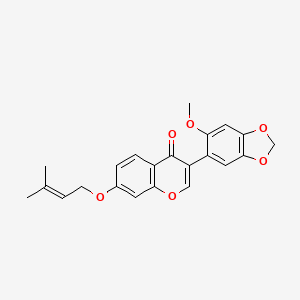
Maxima isoflavone C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Maxima isoflavone C is a naturally occurring compound belonging to the isoflavone class of flavonoids. Isoflavones are primarily found in leguminous plants and are known for their phytoestrogenic properties, which means they can mimic the action of estrogen in the human body. This compound has garnered interest due to its potential health benefits and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of maxima isoflavone C typically involves the following steps:
Starting Materials: The synthesis begins with basic aromatic compounds such as benzopyran and benzodioxole derivatives.
Condensation Reactions: These starting materials undergo condensation reactions to form the core isoflavone structure.
Methoxylation and Prenylation: The addition of methoxy and prenyl groups is achieved through specific reagents and catalysts under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves:
Extraction from Natural Sources: Isoflavones are extracted from plants like soybeans using solvents such as ethanol or methanol.
Purification: The crude extract is purified using techniques like column chromatography to isolate this compound.
Chemical Synthesis: Large-scale chemical synthesis may be employed to meet higher demand, using optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: Maxima isoflavone C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into dihydroisoflavones.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the isoflavone ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Catalysts: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products:
科学研究应用
Maxima isoflavone C has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of isoflavones.
Biology: Research has shown that this compound can influence cell signaling pathways and gene expression.
Medicine: Due to its phytoestrogenic properties, it is investigated for potential benefits in treating hormone-related conditions such as menopause and osteoporosis.
Industry: this compound is explored for its antioxidant properties, making it a candidate for use in food preservation and cosmetics.
作用机制
Maxima isoflavone C exerts its effects through several mechanisms:
Estrogen Receptor Binding: It binds to estrogen receptors, mimicking the action of natural estrogen and influencing estrogen-responsive genes.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and protecting cells from damage.
Signal Transduction Modulation: It can modulate various signaling pathways, including those involved in cell growth and apoptosis.
相似化合物的比较
Maxima isoflavone C is compared with other isoflavones such as genistein, daidzein, and biochanin A:
Genistein: Similar to this compound, genistein has strong phytoestrogenic properties but differs in its specific molecular structure and potency.
Daidzein: Daidzein is another well-known isoflavone with similar health benefits but varies in its metabolic pathways and bioavailability.
Biochanin A: Biochanin A shares structural similarities with this compound but has distinct biological activities and applications.
This compound stands out due to its unique combination of methoxy and prenyl groups, which contribute to its specific chemical and biological properties.
属性
CAS 编号 |
10489-51-7 |
|---|---|
分子式 |
C22H20O6 |
分子量 |
380.4 g/mol |
IUPAC 名称 |
3-(6-methoxy-1,3-benzodioxol-5-yl)-7-(3-methylbut-2-enoxy)chromen-4-one |
InChI |
InChI=1S/C22H20O6/c1-13(2)6-7-25-14-4-5-15-19(8-14)26-11-17(22(15)23)16-9-20-21(28-12-27-20)10-18(16)24-3/h4-6,8-11H,7,12H2,1-3H3 |
InChI 键 |
HIMSTRVEHVBQCS-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3OC)OCO4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


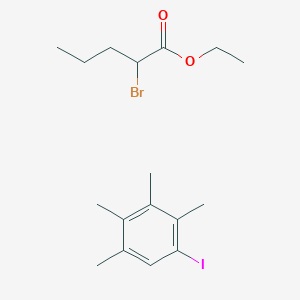
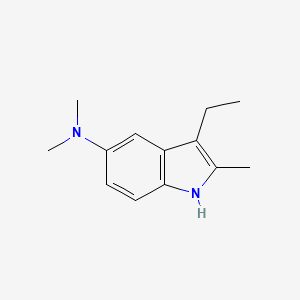
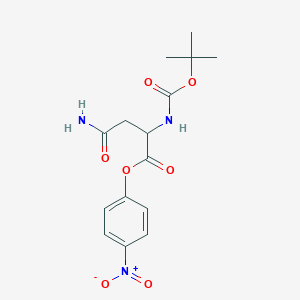
![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12812319.png)


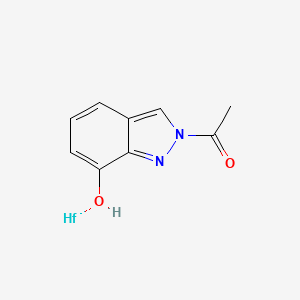
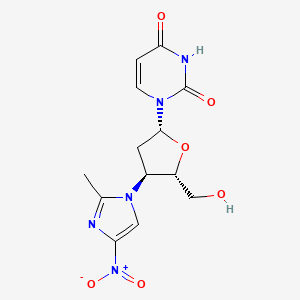
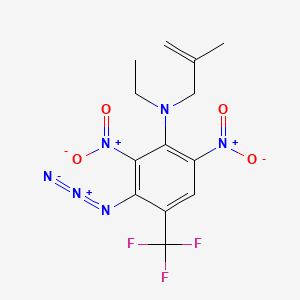
![3-Chloro-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12812341.png)
